5-Methoxy-1,3-benzoxazole: A Technical Guide to its Chemical Properties and Structure
5-Methoxy-1,3-benzoxazole: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 5-Methoxy-1,3-benzoxazole. The document also explores its potential biological significance, offering detailed experimental protocols and visualizations to support further research and development.
Core Chemical Properties and Structure
5-Methoxy-1,3-benzoxazole is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a methoxy group substituted at the 5-position. This substitution can influence the molecule's lipophilicity and, consequently, its biological activity and pharmacokinetic properties.
Structural Information
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IUPAC Name: 5-methoxy-1,3-benzoxazole
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Molecular Formula: C₈H₇NO₂[1]
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SMILES: COC1=CC2=C(C=C1)OC=N2[1]
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InChI Key: IQQKXTVYGHYXFX-UHFFFAOYSA-N[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | [1] |
| Monoisotopic Mass | 149.047678466 Da | [1] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Predicted pKa | 3.54 ± 0.10 | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Methoxy-1,3-benzoxazole can be achieved through the cyclization of 2-amino-4-methoxyphenol with a suitable one-carbon electrophile. Several general methods for the synthesis of benzoxazole derivatives have been reported, which can be adapted for this specific compound. A common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or an aldehyde.
General Synthetic Approach: Condensation of 2-amino-4-methoxyphenol
This protocol describes a generalized procedure for the synthesis of 5-Methoxy-1,3-benzoxazole based on established methods for benzoxazole formation.
Materials:
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2-amino-4-methoxyphenol
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Formic acid (or a suitable orthoester like triethyl orthoformate)
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A suitable solvent (e.g., toluene, xylene, or a high-boiling point solvent)
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Acid catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid) (optional, depending on the chosen method)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol in the chosen solvent.
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Add an excess of the one-carbon electrophile (e.g., formic acid).
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If required, add a catalytic amount of an acid catalyst.
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Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate), to yield pure 5-Methoxy-1,3-benzoxazole.
Analytical Characterization
The structural confirmation and purity assessment of 5-Methoxy-1,3-benzoxazole are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the proton on the oxazole ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the oxazole ring.
Experimental Protocol for NMR Spectroscopy: [2][3]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Methoxy-1,3-benzoxazole in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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Data Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse sequence.
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For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum.
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Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Methoxy-1,3-benzoxazole will exhibit characteristic absorption bands for its functional groups, including C-H stretching from the aromatic ring and methoxy group, C=N and C=C stretching from the benzoxazole ring system, and C-O stretching from the ether linkage.
Experimental Protocol for IR Spectroscopy: [2][4]
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture into a fine powder and press it into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record a background spectrum and then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of 5-Methoxy-1,3-benzoxazole.
Experimental Protocol for Mass Spectrometry: [2][5]
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.
Biological Activity and Signaling Pathways
Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. While specific studies on 5-Methoxy-1,3-benzoxazole are limited, the benzoxazole scaffold is known to interact with various biological targets.
One notable target for some benzoxazole derivatives is the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the general mechanism of AhR activation. Upon binding of a ligand, such as certain benzoxazole derivatives, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Dioxin Response Elements (DREs) in the DNA, leading to the transcription of target genes like CYP1A1.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for assessing the biological activity of a compound like 5-Methoxy-1,3-benzoxazole.
Caption: General workflow for biological activity assessment.
